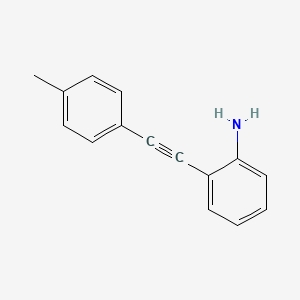

2-(p-Tolylethynyl)aniline

Vue d'ensemble

Description

2-(p-Tolylethynyl)aniline is an organic compound with the molecular formula C15H13N. It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a p-tolylethynyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolylethynyl)aniline typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 2-iodoaniline and p-tolylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed in a solvent such as dimethylformamide (DMF) with triethylamine (Et3N) as a base .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and high yield. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Copper-Catalyzed Cyclization to Quinazolines

Reaction with TIPS-EBX (triisopropylsilyl ethynylbenziodoxolone) in the presence of CuBr generates quinazolines via an N–H alkynylation pathway . The proposed mechanism involves:

-

Formation of ynamidine intermediates through copper-mediated coupling.

-

Electrocyclic ring closure to form a six-membered heterocycle.

-

Aromatization to yield quinazoline derivatives (e.g., 4a in Scheme 4 ).

Key Conditions :

-

Catalyst: CuBr (10 mol%)

-

Solvent: Dichloromethane

-

Yield: 60–85%

Kabachnik–Fields Reaction

Reaction with 2-alkynylbenzaldehydes and dialkyl phosphites under T3P® (propylphosphonic anhydride) catalysis yields α-aminophosphonates :

-

Conditions : T3P® (1.0 equiv), 25°C, 1 hour.

-

Product : α-Amino-(2-alkynylphenyl)methylphosphonates (3a–3e ).

-

Yield : 70–92%

Switching to CuCl at 60°C produces dihydroisoquinolin-1-ylphosphonates in 65–88% yield .

Electrophilic Substitution and Functionalization

The electron-rich aniline ring undergoes regioselective electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the amine.

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives.

-

Friedel-Crafts Alkylation : AlCl₃-mediated reaction with alkyl halides adds substituents to the ortho position.

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions cleaves the alkyne to a ketone.

-

Reduction : H₂/Pd-C hydrogenates the triple bond to an ethyl group.

Comparative Reaction Pathways

The compound’s reactivity is highly condition-dependent:

| Reaction Type | Reagents/Conditions | Primary Product |

|---|---|---|

| Cyclization | CuBr, TIPS-EBX, DCM | Quinazoline |

| Acid-mediated | p-TsOH·H₂O, DCE, 40°C | Indole or hydration product |

| Multicomponent | T3P®/CuCl, aldehydes, phosphites | Phosphonates |

| Palladium catalysis | Pd(OAc)₂, XPhos, N-tosyl-iodoindoles | Benzo[a]carbazole |

Applications De Recherche Scientifique

Organic Synthesis

2-(p-Tolylethynyl)aniline serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions. The compound can be synthesized via the Sonogashira reaction, which couples terminal alkynes with haloanilines, enabling the formation of diverse heterocyclic compounds.

Case Study: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound in synthesizing functionalized quinolines. By controlling reaction conditions, researchers achieved selective synthesis of 2,2,3-functionalized-2,3-dihydroquinolin-4(1H)-ones. This methodology highlights the compound's utility in producing bioactive molecules with potential anticancer properties .

| Reaction Type | Substrates Used | Products Obtained | Yield |

|---|---|---|---|

| Sonogashira | 2-haloanilines + terminal alkynes | Functionalized quinolines | Moderate to good |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for various drugs. Its derivatives can exhibit significant biological activity, including anticancer and anti-neurodegenerative effects.

Case Study: Anticancer Agents

Research indicates that compounds derived from 2-alkynylanilines, including this compound, have been explored for their anticancer properties. These derivatives can be modified to enhance their efficacy against specific cancer types. For instance, palladium-catalyzed reactions involving this compound have been utilized to create new indole derivatives that show promise in cancer therapy .

| Application | Compound Type | Biological Activity | Reference |

|---|---|---|---|

| Anticancer | Indole derivatives | Anticancer | |

| Neurodegenerative diseases | Functionalized anilines | Potential therapeutic agents |

Material Science

In addition to its pharmaceutical applications, this compound is relevant in material science for developing organic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Development

A recent study highlighted the incorporation of this compound into polymer matrices for OLED applications. The compound's ability to facilitate charge transport and enhance light emission has led to improved performance metrics in prototype devices .

Mécanisme D'action

The mechanism by which 2-(p-Tolylethynyl)aniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

- 2-(Phenylethynyl)aniline

- 2-(Methylethynyl)aniline

- 2-(Ethylethynyl)aniline

Comparison: 2-(p-Tolylethynyl)aniline is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as the synthesis of specific heterocyclic compounds and advanced materials, compared to its analogs .

Activité Biologique

2-(p-Tolylethynyl)aniline, a compound with the molecular formula C15H13N, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features a p-tolylethynyl group attached to an aniline backbone. Its synthesis typically involves coupling reactions that introduce the ethynyl group onto the aromatic amine. The synthesis can be achieved through various methodologies, including:

- Sonogashira Coupling : A common method for synthesizing alkynylated compounds.

- Nucleophilic Substitution : Involves the substitution of halides on an aromatic ring with nucleophiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer properties. Studies have shown that it interacts with various molecular targets within biological systems, potentially modulating biochemical pathways associated with cancer progression.

Anticancer Properties

- Mechanism of Action : The compound is believed to exert its effects by binding to specific enzymes or receptors involved in cell proliferation and apoptosis. This interaction may lead to the inhibition of cancer cell growth.

-

Case Studies :

- A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines, suggesting its potential as a lead compound for drug development .

- Another investigation highlighted its selective cytotoxicity against certain cancer types while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Phenylethynyl)aniline | Contains phenylethynyl group | Moderate anticancer activity |

| 2-(Methylethynyl)aniline | Contains methylethynyl group | Lower potency compared to p-tolylethynyl |

| 4-Chloro-2-(p-tolylethynyl)aniline | Contains chloro substituent | Enhanced interaction with biological targets |

Propriétés

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWJMXJVGEQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559121 | |

| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124643-45-4 | |

| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.